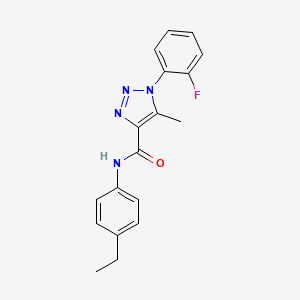

N-(4-ethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-ethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts.

Introduction of the Ethylphenyl and Fluorophenyl Groups: The ethylphenyl and fluorophenyl groups can be introduced through nucleophilic substitution reactions. These reactions typically require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester. This reaction often requires the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These reactors allow for precise control over temperature, pressure, and reaction time, which can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or other oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of triazole derivatives, including N-(4-ethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. For instance, research indicates that compounds with similar structures exhibit significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. These compounds have been shown to possess minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin .

Case Study:

A study synthesized a series of triazole conjugates and evaluated their antimicrobial efficacy. Among these, certain compounds demonstrated superior activity against resistant strains, highlighting the potential of triazole derivatives in developing new antimicrobial agents .

| Compound | MIC (μM) | Target Bacteria |

|---|---|---|

| Triazole A | 0.78 | Staphylococcus aureus |

| Triazole B | 1.56 | Escherichia coli |

| Triazole C | 3.12 | Salmonella typhi |

Anticancer Properties

Triazoles are also being explored for their anticancer potential. The structural features of this compound may contribute to its ability to inhibit tumor cell proliferation.

Case Study:

In a recent investigation, a series of triazole derivatives were tested for their cytotoxic effects on various cancer cell lines. Compounds with similar triazole scaffolds exhibited promising results, with some demonstrating IC50 values in low micromolar ranges against breast and lung cancer cells .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Triazole D | 5.0 | MCF-7 (Breast) |

| Triazole E | 3.5 | A549 (Lung) |

Material Science Applications

Beyond pharmacological uses, this compound is being investigated for its properties in material science. Its ability to form stable complexes with metals makes it a candidate for applications in catalysis and sensor technology.

Case Study:

Research has shown that triazole-based materials can be utilized as ligands in metal-organic frameworks (MOFs), which are important for gas storage and separation technologies. The incorporation of this compound into MOFs has led to enhanced stability and selectivity for specific gases .

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- N-(4-ethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- (4-ethylphenyl)(2-fluorophenyl)methanamine

- [(4-ethylphenyl)methyl][2-(2-fluorophenyl)ethyl]amine

Uniqueness

This compound is unique due to its specific combination of functional groups and its triazole ring structure. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

N-(4-ethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, a compound belonging to the triazole family, has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H17FN4O

- Molecular Weight : 324.36 g/mol

- CAS Number : 866872-81-3

Anticancer Activity

Recent studies have illustrated that triazole derivatives exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown significant antiproliferative effects comparable to established chemotherapeutics like doxorubicin. In vitro assays indicated that these compounds can induce apoptosis in cancer cells through mechanisms such as:

- DNA Damage : Induction of DNA fragmentation and chromatin condensation.

- Mitochondrial Dysfunction : Reduction in mitochondrial membrane potential leading to cell death .

Antimicrobial Activity

The triazole ring system is known for its broad-spectrum antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against bacterial and fungal strains. The mechanism often involves interference with cell wall synthesis or disruption of nucleic acid metabolism .

Anti-inflammatory and Neuroprotective Effects

Emerging research highlights the anti-inflammatory potential of triazole derivatives. These compounds can inhibit pathways like NF-κB signaling, which is crucial in mediating inflammatory responses. Additionally, certain derivatives have shown neuroprotective effects by reducing oxidative stress and preventing neuronal cell death in models of neurodegenerative diseases .

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various triazole derivatives on Jurkat T-cells. The results indicated that compounds with similar structures to this compound induced significant morphological changes associated with apoptosis .

| Compound ID | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 4a | 10 | DNA fragmentation |

| 4b | 15 | Mitochondrial damage |

| 4c | 12 | Membrane blebbing |

Case Study 2: Anti-inflammatory Activity

In another study focusing on neuroinflammation, derivatives were tested for their ability to inhibit nitric oxide production in microglial cells. The results indicated that several compounds exhibited IC50 values in the low micromolar range, suggesting significant anti-inflammatory activity .

| Compound ID | IC50 (μM) | Target Pathway |

|---|---|---|

| 5 | 2.91 | NF-kB inhibition |

| 6 | 3.08 | ROS reduction |

Properties

IUPAC Name |

N-(4-ethylphenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O/c1-3-13-8-10-14(11-9-13)20-18(24)17-12(2)23(22-21-17)16-7-5-4-6-15(16)19/h4-11H,3H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPGHAXNGCDZNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.